An In-depth Technical Guide to tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, a proposed synthetic route, and reference spectroscopic data, compiled from various scientific sources.
Core Compound Information
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactions in multi-step syntheses. The hydroxyl and methyl groups at the 3-position introduce a chiral center, making it a valuable building block for the synthesis of complex stereospecific molecules.
Chemical Properties
A summary of the key chemical and physical properties of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is presented in the table below.
| Property | Value | Source |
| CAS Number | 412278-02-5 | ChemScene |
| Molecular Formula | C₁₀H₁₉NO₃ | ChemScene |
| Molecular Weight | 201.26 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 49.77 Ų | ChemScene |
| logP | 1.3782 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate could not be definitively identified through extensive searches, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions found in the literature for similar substituted pyrrolidines.
A common and effective method for the synthesis of tertiary alcohols on a cyclic amine scaffold involves the reaction of a ketone precursor with an organometallic reagent, such as a Grignard reagent. In this proposed pathway, the starting material would be the commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate.
Proposed Synthesis Workflow
The proposed synthesis involves a single key step: the nucleophilic addition of a methyl group to the ketone functionality of the starting material.
Caption: Proposed Grignard reaction for the synthesis.
Detailed Hypothetical Experimental Protocol
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Methylmagnesium bromide (solution in a suitable ether solvent)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the ketone at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and molar equivalents of reagents, would need to be optimized for this particular substrate.
Spectroscopic Data (Reference)
| Spectroscopic Data (Reference for similar compounds) | Expected Peaks/Signals |
| ¹H NMR (in CDCl₃) | * ~1.45 ppm (s, 9H): tert-butyl protons. * ~1.5-2.5 ppm (m, 4H): Pyrrolidine ring protons. * ~1.3 ppm (s, 3H): Methyl protons at C3. * ~3.0-3.6 ppm (m, 4H): Pyrrolidine ring protons adjacent to nitrogen. * Broad singlet: Hydroxyl proton (position can vary). |
| ¹³C NMR (in CDCl₃) | * ~28.5 ppm: tert-butyl methyl carbons. * ~80.0 ppm: tert-butyl quaternary carbon. * ~155.0 ppm: Carbonyl carbon of the Boc group. * ~25-40 ppm: Pyrrolidine ring carbons. * ~45-55 ppm: Pyrrolidine ring carbons adjacent to nitrogen. * ~70 ppm: Quaternary carbon at C3 bearing the hydroxyl and methyl groups. |
| FT-IR (film, cm⁻¹) | * ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group. * ~2970 cm⁻¹: C-H stretches of the alkyl groups. * ~1690 cm⁻¹: C=O stretch of the Boc carbonyl group. * ~1170 cm⁻¹: C-O stretch. |
| Mass Spectrometry (ESI-TOF) | * Expected [M+H]⁺: 202.1438 * Expected [M+Na]⁺: 224.1257 |
Applications in Research and Drug Development
While no specific biological activities or signaling pathway involvements have been documented for tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate itself, the substituted pyrrolidine scaffold is of significant interest in medicinal chemistry. The introduction of a tertiary alcohol provides a handle for further functionalization and can influence the molecule's polarity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.
Below is a diagram illustrating the logical relationship of how similar functionalized pyrrolidine cores are utilized in the drug discovery process.
Caption: The drug discovery pipeline utilizing novel scaffolds.
Conclusion
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate represents a potentially valuable, yet underexplored, building block for chemical synthesis and drug discovery. Its structural features, including the protected nitrogen, the chiral center, and the tertiary alcohol, offer multiple avenues for the creation of diverse and complex molecules. While detailed experimental and biological data for this specific compound are sparse in the public domain, this guide provides a foundational understanding based on its chemical properties and the context of similar compounds. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential in various scientific applications.
